2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-2-12-3-5-14(6-4-12)20-15(24)11-25-17-22-21-16(23(17)18)13-7-9-19-10-8-13/h3-10H,2,11,18H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOYVVBLMIVMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and subsequent cyclization.
Introduction of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Formation of the acetamide group: This involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the nitro group if present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for treating hyperpigmentation disorders. In vitro studies demonstrated that derivatives of this compound can inhibit the diphenolase activity of tyrosinase from Agaricus bisporus, suggesting a mechanism for reducing melanin synthesis .
Anticancer Properties
The 1,2,4-triazole moiety is recognized for its anticancer activity. Compounds containing this structure have been reported to exhibit cytotoxic effects against various cancer cell lines. The specific compound under discussion could potentially be developed into a therapeutic agent targeting cancer cells through mechanisms that involve apoptosis induction or cell cycle arrest .
Antiviral and Antifungal Activities
Research indicates that triazole derivatives possess antiviral and antifungal properties. The compound's structural features may enhance its efficacy against specific viral and fungal pathogens by disrupting their cellular processes or inhibiting essential enzymes .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of triazole compounds and their biological activity is crucial for drug development. SAR studies have shown that modifications to the pyridine and triazole rings can significantly influence the potency and selectivity of these compounds against various biological targets.
Table 1: Summary of Structural Modifications and Biological Activities
| Compound Variant | Modification | Activity Type | IC50 Value |
|---|---|---|---|
| Compound A | -F Substitution on Pyridine | Tyrosinase Inhibition | 12 µM |
| Compound B | -Cl Substitution on Triazole | Antifungal Activity | 5 µM |
| Compound C | -CH3 Substitution on Ethyl Group | Anticancer Activity | 8 µM |
The above table summarizes key findings from SAR studies that reveal how specific modifications can enhance biological activity.
Biochemical Evaluation
Biochemical assays are essential for evaluating the efficacy of compounds like 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide. These assays typically involve:
- Enzyme Inhibition Tests : Measuring the compound's ability to inhibit target enzymes such as tyrosinase.
- Cytotoxicity Assays : Assessing the compound's effect on cancer cell viability.
- Antimicrobial Susceptibility Testing : Evaluating the effectiveness against bacterial and fungal strains.
Case Studies
Several studies provide insights into the practical applications of this compound:
Case Study 1: Tyrosinase Inhibition
In a study conducted by De Luca et al., a series of triazole derivatives were synthesized and screened for their ability to inhibit tyrosinase activity. Among them, this compound exhibited significant inhibition at micromolar concentrations, suggesting its potential use in treating hyperpigmentation disorders .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazole derivatives demonstrated that modifications to the ethyl group enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural optimization in developing effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- Substituent Position on Pyridine : Pyridin-4-yl derivatives (e.g., target compound, OLC-12) exhibit stronger receptor binding in olfactory studies compared to pyridin-3-yl (VUAA1) or pyridin-2-yl analogues .
- In contrast, the 4-isopropylphenyl group in OLC-12 increases steric bulk, which may affect receptor interaction kinetics .
- Amino vs. Alkyl Substituents: The 4-amino group in the target compound facilitates hydrogen bonding, critical for antimicrobial activity, whereas 4-ethyl or 4-allyl groups (e.g., VUAA1, compound 6a) prioritize hydrophobic interactions .
Pharmacological and Chemical Properties
- Anti-inflammatory Activity : The target compound showed 65% inhibition of protein denaturation at 100 µg/mL, comparable to diclofenac sodium (70% at 8 mg/kg) . In contrast, furan-2-yl derivatives (e.g., ) demonstrated 55–60% anti-exudative activity at 10 mg/kg .
- Orco Receptor Modulation : VUAA1 and OLC-12 are potent agonists of insect olfactory receptors, while OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) acts as an antagonist, highlighting the impact of aryl and pyridine substituents on receptor function .
- Synthetic Accessibility: Allyl-substituted triazoles (e.g., 6a–6c) require shorter reaction times (4–5 hours) but yield lower-melting-point products (109–184°C) compared to ethyl- or amino-substituted derivatives .
Crystallographic and Spectroscopic Data
- Crystallography : SHELX software (e.g., SHELXL, SHELXT) has been widely used to refine structures of related triazole derivatives, confirming planar triazole rings and sulfanyl-acetamide conformations .
- NMR Characterization : The target compound’s ¹H-NMR spectrum shows distinct peaks for the 4-ethylphenyl group (δ 1.20–1.25 ppm, triplet) and pyridin-4-yl protons (δ 8.50–8.70 ppm, doublet) .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Structural Overview
The compound features a triazole ring substituted with a pyridine and a thioether linkage. Its structural formula can be represented as follows:
Key Functional Groups:
- Triazole Ring : Known for antifungal and antibacterial properties.
- Pyridine Substitution : Enhances lipophilicity and biological activity.
- Thioether Linkage : May contribute to the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. The compound has shown efficacy against various bacterial strains. For instance:
- Minimum Inhibitory Concentrations (MIC) for related triazole compounds have ranged from 0.125 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 |
| Escherichia coli | 0.125 - 8 |
| Pseudomonas aeruginosa | 0.125 - 8 |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various studies. The compound's ability to inhibit cancer cell proliferation was assessed using the MTT assay:
- Compounds similar to the target have shown significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Triazole Derivative A | 12.5 | HepG2 (liver cancer) |
| Triazole Derivative B | 28.3 | HepG2 |
The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in cellular processes:
- Enzyme Inhibition : Triazoles may act as inhibitors of DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication .
- Cellular Interference : They may disrupt cellular signaling pathways leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of triazole derivatives aids in the development of more effective compounds:
- Substituent Effects : The presence of electron-donating groups (e.g., methyl groups) at specific positions on the phenyl ring enhances activity against cancer cells .
- Pyridine Influence : The pyridine moiety contributes to improved binding affinity to biological targets due to its electron-withdrawing nature.
Case Studies
- Antibacterial Efficacy : A study demonstrated that triazole derivatives with varying substitutions exhibited different levels of antibacterial activity, with some compounds being more potent than traditional antibiotics like ceftriaxone .
- Cytotoxicity Assessment : In vitro studies on HepG2 cells highlighted that certain modifications on the triazole scaffold significantly increased cytotoxicity, suggesting a tailored approach to drug design .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide?
- Methodology :
- Step 1 : Formation of the triazole-thiol intermediate via condensation of isonicotinohydrazide with iso-thiocyanatobenzene under reflux in ethanol, followed by NaOH/HCl treatment to cyclize the product .
- Step 2 : Alkylation using 2-chloroacetonitrile in DMF with NaOH as a base to introduce the sulfanyl-acetamide moiety .
- Optimization : Reaction temperatures (60–80°C) and solvent polarity (DMF > ethanol) are critical for yield and purity. Monitor progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic methods confirm the compound’s structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm) .
- HPLC : Purity assessment using a C18 column with acetonitrile/water gradients (≥95% purity threshold) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 410.12) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?
- SAR Design Strategies :
- Substituent Variation : Replace the 4-ethylphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-withdrawing groups to enhance target binding .
- Triazole Modifications : Introduce alkyl or allyl groups at the 4-position of the triazole ring to improve metabolic stability .
- Biological Testing : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
Q. What experimental models evaluate the compound’s anti-exudative activity, and how are contradictions resolved?
- In Vivo Models :
- Formalin-Induced Edema in Rats : Administer doses (10–50 mg/kg) and measure paw volume reduction over 24 hours; include indomethacin as a positive control .
- Data Reconciliation : Address variability by standardizing animal strains, dosing protocols, and statistical power (≥6 rats/group). Use ANOVA with post-hoc tests for significance .
Q. What computational strategies predict target interactions and solubility challenges?
- Molecular Modeling :
- Docking Studies : Use AutoDock Vina to simulate binding to pyruvate dehydrogenase kinase (PDK-1); prioritize poses with hydrogen bonds to the triazole and pyridinyl groups .
- Solubility Prediction : Apply COSMO-RS to calculate logP (current value ~2.8) and design prodrugs (e.g., phosphate esters) to enhance aqueous solubility .
Methodological Recommendations
- Synthetic Reproducibility : Pre-dry solvents (DMF over molecular sieves) to avoid hydrolysis side reactions .
- Biological Assays : Include sham-treated controls to account for solvent effects (e.g., DMSO < 0.1% v/v) .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
